molecular formula C16H21ClN2O2 B2689001 N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide CAS No. 2411271-97-9

N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide

Cat. No. B2689001
CAS RN: 2411271-97-9
M. Wt: 308.81
InChI Key: AKAUNDRZKNRTTP-UHFFFAOYSA-N
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Description

N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide, also known as BTCP, is a chemical compound that belongs to the piperidine class of compounds. It is a synthetic drug that was first synthesized in the 1970s and has been the subject of scientific research ever since. BTCP has been found to have several interesting properties, including its ability to act as a dopamine reuptake inhibitor. In

Mechanism of Action

N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can have several effects on the brain. Dopamine is a neurotransmitter that is involved in several important functions such as mood regulation, motivation, and reward. By increasing dopamine levels, N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide can improve mood, increase motivation, and enhance the feeling of reward.
Biochemical and Physiological Effects:
N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide has several biochemical and physiological effects on the body. It has been found to increase dopamine levels in the brain, which can lead to an improvement in mood and motivation. It has also been found to have analgesic properties, which can help in pain management. However, N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide can also have several negative effects on the body, such as addiction and dependence.

Advantages and Limitations for Lab Experiments

N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide has several advantages and limitations for lab experiments. Its ability to act as a dopamine reuptake inhibitor makes it a potential candidate for the treatment of several neurological disorders. However, its addictive properties make it difficult to study in humans. Therefore, most of the studies on N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide have been conducted in animals.

Future Directions

There are several future directions for research on N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide. One direction is to explore its potential use in the treatment of neurological disorders such as Parkinson's disease, ADHD, and depression. Another direction is to study its analgesic properties and its potential use in pain management. Additionally, more research is needed to understand the mechanism of action of N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide and its effects on the body. Finally, more studies are needed to explore the potential side effects of N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide and its addictive properties.

Synthesis Methods

The synthesis of N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide involves the reaction of piperidine with benzoyl chloride and then with chloroacetyl chloride. The resulting product is then reacted with methylamine to produce N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide. This synthesis method has been well established and has been used in many scientific studies.

Scientific Research Applications

N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide has been the subject of scientific research for several decades. It has been found to have several interesting properties, including its ability to act as a dopamine reuptake inhibitor. This property makes it a potential candidate for the treatment of several neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide has also been found to have analgesic properties and has been studied for its potential use in pain management.

properties

IUPAC Name

N-(1-benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c1-12(17)15(20)18(2)14-8-10-19(11-9-14)16(21)13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAUNDRZKNRTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1CCN(CC1)C(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Benzoylpiperidin-4-yl)-2-chloro-N-methylpropanamide

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